(3-Methoxyphenyl)hydrazine hydrochloride physical properties
(3-Methoxyphenyl)hydrazine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (3-Methoxyphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of (3-Methoxyphenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry and a valuable building block in pharmaceutical development. The document details its core physicochemical properties, outlines a standard synthesis pathway, discusses its application in the formation of bioactive heterocyclic scaffolds, and provides essential safety and handling protocols. The information is structured to offer both quick reference data and in-depth contextual understanding for laboratory and development applications.
Core Chemical Identity
(3-Methoxyphenyl)hydrazine hydrochloride is an aromatic hydrazine salt. The presence of the methoxy group at the meta position of the phenyl ring influences its electronic properties and reactivity, while the hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance.
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Common Synonyms: 3-Methoxyphenylhydrazine HCl, m-Methoxyphenylhydrazine hydrochloride, 1-(3-methoxyphenyl)hydrazine hydrochloride[2][3]
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SMILES: COC1=CC=CC(NN)=C1.Cl[1]
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InChI Key: GMXFZBZOVZOYNQ-UHFFFAOYSA-N[2]
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its handling, storage, and appropriate use in experimental setups. (3-Methoxyphenyl)hydrazine hydrochloride is a solid at room temperature, with specific thermal and storage requirements for maintaining its integrity.
| Property | Value | Source(s) |
| Appearance | Off-white to pink-brownish or purple powder. | [2][5] |
| Melting Point | 142°C (decomposes). | [2][6] |
| Boiling Point | 275.3°C at 760 mmHg. | [5] |
| Solubility | No quantitative data available; synthesis protocols show it precipitates from concentrated HCl and the free base is extractable with diethyl ether.[7] | N/A |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent degradation. | [1][2] |
Synthesis Pathway: From Aniline to Hydrazine
Understanding the synthesis of (3-Methoxyphenyl)hydrazine hydrochloride provides insight into potential impurities and the rationale for its hydrochloride salt form. A standard and robust method involves a two-step process starting from 3-methoxyaniline.[7]
Step 1: Diazotization. 3-methoxyaniline is treated with a nitrous acid source (typically sodium nitrite in an acidic medium like hydrochloric or sulfuric acid) at low temperatures (0–5°C). This converts the primary amine into a diazonium salt. The low temperature is critical to prevent the highly reactive diazonium salt from decomposing.[7][8]
Step 2: Reduction. The resulting diazonium salt solution is then added to a chilled solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.[7] This reduces the diazonium group to the corresponding hydrazine. The product precipitates from the acidic solution as the stable hydrochloride salt, which can then be isolated by filtration.[7]
Caption: General workflow for the synthesis of (3-Methoxyphenyl)hydrazine hydrochloride.
Application in Drug Development: The Fischer Indole Synthesis
Hydrazine derivatives are indispensable building blocks in medicinal chemistry, primarily for the synthesis of nitrogen-containing heterocycles which form the core of many active pharmaceutical ingredients (APIs).[9] (3-Methoxyphenyl)hydrazine hydrochloride is frequently employed as a key precursor in the Fischer indole synthesis , a classic and versatile method for creating substituted indole rings.
The indole scaffold is a privileged structure in drug discovery, appearing in neurotransmitters (serotonin), anti-inflammatory drugs, and anti-cancer agents. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.
The process can be summarized as follows:
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Hydrazone Formation: (3-Methoxyphenyl)hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a hydrazone intermediate.
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Isomerization: The hydrazone tautomerizes to an enamine.
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[1][1]-Sigmatropic Rearrangement: An acid catalyst promotes a key rearrangement step.
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Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to form the stable, aromatic indole ring.
Caption: Role of (3-Methoxyphenyl)hydrazine in Fischer Indole Synthesis.
This reactivity makes it a valuable tool for generating libraries of novel indole derivatives for screening in drug development programs, including those targeting brain disorders.[2]
Experimental Protocol: Synthesis of a Substituted Indole
The following is a representative, self-validating protocol for the Fischer indole synthesis using (3-Methoxyphenyl)hydrazine hydrochloride.
Objective: To synthesize 6-methoxy-2,3-dimethyl-1H-indole from (3-Methoxyphenyl)hydrazine hydrochloride and butan-2-one.
Materials:
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(3-Methoxyphenyl)hydrazine hydrochloride
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Butan-2-one (Methyl ethyl ketone)
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Ethanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃) solution, saturated
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Ethyl acetate
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Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
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Hydrazone Formation:
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In a 100 mL round-bottom flask, dissolve 1.75 g (10 mmol) of (3-Methoxyphenyl)hydrazine hydrochloride in 20 mL of ethanol.
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Add 0.80 mL (9 mmol) of butan-2-one to the solution.
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Add 2-3 drops of concentrated sulfuric acid as a catalyst.
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Heat the mixture to reflux for 1 hour. The progress can be monitored by TLC, observing the consumption of the starting materials.
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Indolization (Cyclization):
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Cool the reaction mixture to room temperature.
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Slowly and carefully add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
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Heat the mixture to 80°C and maintain for 30-45 minutes. The color of the solution will typically darken.
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Work-up and Isolation:
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Allow the mixture to cool to room temperature and then pour it carefully over 50 g of crushed ice in a beaker.
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Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
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A precipitate of the crude indole product should form.
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Extract the aqueous mixture three times with 30 mL portions of ethyl acetate.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 6-methoxy-2,3-dimethyl-1H-indole.
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Safety and Handling
As a reactive chemical intermediate, (3-Methoxyphenyl)hydrazine hydrochloride requires careful handling to minimize risk to laboratory personnel.
GHS Hazard Classification:
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Pictogram: GHS07 (Exclamation Mark).
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Note: Some sources also list H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H351 (Suspected of causing cancer).[10]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
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Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Wear fire/flame resistant clothing if handling large quantities.[11]
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Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[11]
Handling and Storage:
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Avoid breathing dust, vapor, mist, or gas.[3]
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2]
References
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PubChem. (3-Methoxyphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]
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Oakwood Chemical. 3-Methoxyphenyl hydrazine hydrochloride Product Page. Oakwood Chemical. [Link]
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Apexmol. 3-Methoxyphenylhydrazine hydrochloride Product Page. Apexmol Technology Co.,Ltd. [Link]
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PrepChem.com. Synthesis of Step 1: 3-Methoxyphenyl hydrazine. PrepChem.com. [Link]
- Google Patents. Preparation method of Methoxyphenylhydrazine.
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